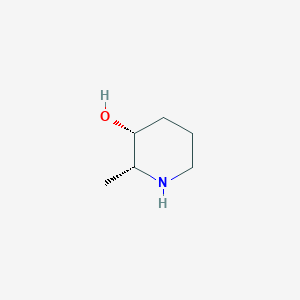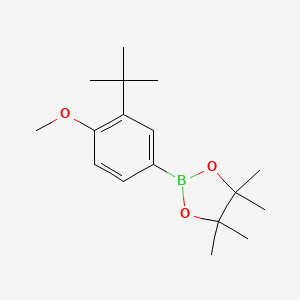
(3,4-Difluoro-2-methylphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Difluoro-2-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of a sulfane group attached to a difluoromethylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluoro-2-methylphenyl)(methyl)sulfane typically involves the reaction of 3,4-difluoro-2-methylphenyl halides with methylthiolating agents. One common method is the nucleophilic substitution reaction where 3,4-difluoro-2-methylphenyl bromide reacts with sodium methylthiolate under anhydrous conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Difluoro-2-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
(3,4-Difluoro-2-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3,4-Difluoro-2-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The difluoromethylphenyl group can enhance binding affinity and specificity, while the sulfane group can participate in redox reactions or act as a nucleophile in biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,4-Difluoro-2-methylphenyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.
(3,4-Difluoro-2-methylphenyl)(phenyl)sulfane: Contains a phenyl group instead of a methyl group.
(3,4-Difluoro-2-methylphenyl)(methyl)selenane: Selenium analog of the compound.
Uniqueness
(3,4-Difluoro-2-methylphenyl)(methyl)sulfane is unique due to the presence of both difluoro and methyl groups on the aromatic ring, which can influence its reactivity and binding properties. The combination of these substituents with the sulfane group provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C8H8F2S |
|---|---|
Poids moléculaire |
174.21 g/mol |
Nom IUPAC |
1,2-difluoro-3-methyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8F2S/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,1-2H3 |
Clé InChI |
AAXGKDVSUXITKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1F)F)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)



![6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14021199.png)
